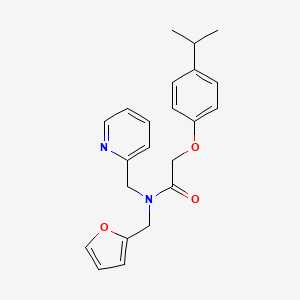

![molecular formula C24H24N4O3S B2407622 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 477493-02-0](/img/structure/B2407622.png)

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the design of a therapeutic active Pd(II) complex with a new ligand in good yield . The structure of the ligand and its Pd(II) complex was characterized via various techniques .Molecular Structure Analysis

The structure of the ligand and its Pd(II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques . The spectral data of the Pd(II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis

The in vitro antiproliferative effect of the ligand and Pd(II) complex were tested against various carcinoma cell lines . The metal complex exhibited excellent antiproliferative potency with a significant IC50 value .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen

Electrophysiological Activity

Research on related benzamide derivatives has shown that compounds with the imidazolyl moiety exhibit significant electrophysiological activity. Such compounds are potent in vitro, indicating potential applications in cardiac electrophysiology. For example, studies on N-substituted imidazolylbenzamides have demonstrated efficacy comparable to known class III agents in arrhythmia models, suggesting a role in developing novel antiarrhythmic drugs (Morgan et al., 1990).

Antipsychotic Potential

Derivatives like 2-phenyl-4-(aminomethyl)imidazoles, designed as analogs of dopamine D2 selective benzamide antipsychotics, have shown promise in receptor binding studies. This suggests that structurally similar compounds could serve as potential antipsychotic agents, highlighting another application in neuroscience and pharmacology (Thurkauf et al., 1995).

Fluorescent Materials Development

Novel fluorescent triazole derivatives synthesized from similar benzimidazole compounds have shown significant photophysical properties, including blue and green emission. This has implications for developing new materials for optical applications and fluorescence-based bioimaging techniques (Padalkar et al., 2015).

Antimicrobial and Anticancer Activities

Compounds with benzimidazole core structures have been investigated for their antimicrobial and anticancer activities. For instance, derivatives exhibiting fluorescence have also shown antibacterial properties against various strains, indicating their potential in developing new antimicrobial agents. Furthermore, some compounds have demonstrated significant in vitro anticancer activities, suggesting a route for novel anticancer drug development (Patil et al., 2015).

Material Science Applications

The synthesis of well-defined polyamides, including block copolymers containing benzamide derivatives, indicates potential applications in material science. These developments could lead to new materials with specific mechanical and chemical properties for various industrial applications (Yokozawa et al., 2002).

Wirkmechanismus

Target of Action

The primary target of this compound is the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation and cell cycle regulation .

Mode of Action

The compound acts as a covalent inhibitor of p97 . It binds to the C522 residue of p97, thereby inhibiting its function . This interaction results in significant changes in the protein’s activity, leading to downstream effects on various cellular processes .

Biochemical Pathways

The inhibition of p97 affects multiple biochemical pathways. As p97 is involved in protein degradation, its inhibition can lead to the accumulation of misfolded proteins, triggering cellular stress responses . Additionally, p97 plays a role in cell cycle regulation, so its inhibition can also impact cell proliferation .

Pharmacokinetics

As a covalent inhibitor, it is expected to have unique advantages in maintaining inhibitory effect and improving the resistance of the target .

Result of Action

The inhibition of p97 by this compound leads to significant molecular and cellular effects. It has been shown to exhibit excellent antiproliferative potency against various carcinoma cell lines . The compound’s action results in the promotion of apoptosis, as verified by DNA condensation and FACS analysis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S/c1-3-28(4-2)32(30,31)20-14-12-17(13-15-20)24(29)25-19-9-7-8-18(16-19)23-26-21-10-5-6-11-22(21)27-23/h5-16H,3-4H2,1-2H3,(H,25,29)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRDUBLLDRKIPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

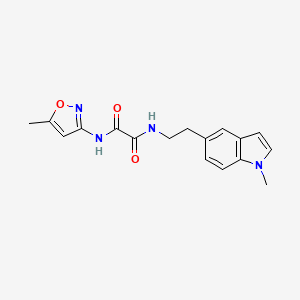

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2407539.png)

![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2407548.png)

![4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2407553.png)

![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2407557.png)

![3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407558.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)

![2-Chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide](/img/structure/B2407561.png)

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2407562.png)